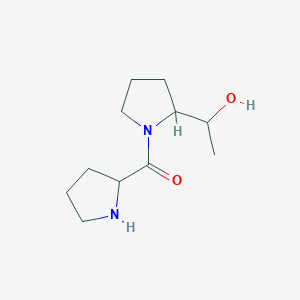

2-(1-Hydroxyethyl)-1-prolylpyrrolidine

Description

Properties

CAS No. |

2097948-88-2 |

|---|---|

Molecular Formula |

C11H20N2O2 |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

[2-(1-hydroxyethyl)pyrrolidin-1-yl]-pyrrolidin-2-ylmethanone |

InChI |

InChI=1S/C11H20N2O2/c1-8(14)10-5-3-7-13(10)11(15)9-4-2-6-12-9/h8-10,12,14H,2-7H2,1H3 |

InChI Key |

GZSJBYWZBPYBHO-UHFFFAOYSA-N |

SMILES |

CC(C1CCCN1C(=O)C2CCCN2)O |

Canonical SMILES |

CC(C1CCCN1C(=O)C2CCCN2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Molecular Features

Key structural distinctions among analogs include:

- Substituent position : The hydroxyethyl group is located at the 1-position in 1-(2-hydroxyethyl) pyrrolidine () versus the 2-position in 2-(2-hydroxyethyl)-1-methylpyrrolidine ().

- Functional groups : The tert-butyl carbamate protective group in tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate () modifies steric and electronic properties compared to unprotected derivatives.

- Molecular weight : Ranges from 129.20 (2-(2-hydroxyethyl)-1-methylpyrrolidine) to 215.29 (tert-butyl derivative), highlighting the impact of substituents on mass .

Physicochemical Properties

- Density and viscosity: Aqueous solutions of 1-(2-hydroxyethyl) pyrrolidine and 3-amino-1-propanol exhibit concentration-dependent density and viscosity changes. For instance, mixtures of these compounds show non-ideal behavior, suggesting intermolecular interactions that may influence solubility in related hydroxyethyl-pyrrolidine derivatives .

- Unprotected analogs, like 2-(2-hydroxyethyl)-1-methylpyrrolidine, lack detailed stability data but are listed as pharmacopoeia standards, implying industrial relevance .

Data Table: Comparative Analysis of Key Analogs

| Compound Name | Molecular Formula | Molecular Weight | CAS No. | Purity | Key Substituents |

|---|---|---|---|---|---|

| 1-(2-Hydroxyethyl) pyrrolidine | C₆H₁₃NO | Not reported | Not provided | Not reported | 1-(2-hydroxyethyl) |

| Tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate | C₁₁H₂₁NO₃ | 215.29 | 916145-68-1 | 95% | 2-(1-hydroxyethyl), tert-butyl carbamate |

| 2-(2-Hydroxyethyl)-1-methylpyrrolidine | C₇H₁₅NO | 129.20 | 67004-64-2 | Not reported | 2-(2-hydroxyethyl), 1-methyl |

Research Findings and Limitations

- Density/viscosity trends : demonstrates that hydroxyethyl-pyrrolidine derivatives exhibit complex solution behavior, which may extrapolate to 2-(1-hydroxyethyl)-1-prolylpyrrolidine’s solvent interactions. However, direct measurements for the target compound are absent.

- Structural variability : Positional isomerism (e.g., 1- vs. 2-hydroxyethyl) and protective groups significantly alter molecular properties, complicating direct comparisons .

- Data gaps: No explicit studies on the target compound’s bioactivity, stability, or synthesis are available in the provided evidence, necessitating caution in extrapolating findings.

Preparation Methods

Preparation Approaches

Two main synthetic strategies are reported for compounds structurally related to 2-(1-Hydroxyethyl)-1-prolylpyrrolidine:

Modification of Existing Pyrrolidine Derivatives:

This approach involves functionalizing a preformed pyrrolidine ring, often starting from proline or its derivatives. Cross-coupling reactions, Mannich-type reactions, and decarboxylative arylations are common methods to introduce substituents at the 2-position of the pyrrolidine ring.- Example: Decarboxylative (hetero)arylation of proline derivatives to introduce aryl or hydroxyalkyl groups at the 2-position.

- Reagents: Bases such as triethylamine or diisopropylethylamine, inert solvents like N-methyl-2-pyrrolidone (NMP).

- Advantages: High regioselectivity and potential for enantiomerically pure products.

- Challenges: Requires careful control of reaction conditions to avoid racemization or side reactions.

Construction of Pyrrolidine Ring from Acyclic Precursors:

This method involves cyclization reactions from linear precursors containing appropriate functional groups. Intramolecular cyclization and Mannich-type reactions are frequently employed.- Example: Intramolecular cyclization of N-(4,4-diethoxybutyl)ureas to form pyrrolidine-1-carboxamides, which can be further functionalized.

- Reaction conditions: Acid or base catalysis, often under inert atmosphere to prevent oxidation.

- Benefits: Modular approach allowing diverse substitution patterns.

- Limitations: Multi-step synthesis and potential for low overall yield.

Specific Synthetic Route for this compound

While direct literature on the exact preparation of this compound is limited, related compounds such as 1-methyl-2-(2-hydroxyethyl)pyrrolidine have been synthesized efficiently on a ton scale, offering insights into scalable methods applicable to our target compound.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of proline amino group | Use of Boc or other carbamate protecting groups | Protects amine for selective reactions |

| 2 | Introduction of hydroxyethyl group | Reaction with ethylene oxide or hydroxyethyl halides | Base such as triethylamine used |

| 3 | Coupling of prolyl moiety | Peptide coupling reagents (e.g., EDC, DCC) | Forms amide bond on pyrrolidine nitrogen |

| 4 | Deprotection and purification | Acidic conditions to remove protecting groups | Final compound isolated by crystallization |

- Base: Triethylamine or diisopropylethylamine to neutralize acids and promote nucleophilic substitution.

- Solvent: Dichloromethane, N-methyl-2-pyrrolidone, or acetone depending on solubility and reactivity.

- Temperature: Typically 0–40 °C to control reaction rate and selectivity.

- Purification: Crystallization or chromatographic techniques to isolate the pure compound.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Starting material | Proline or proline derivatives | Commercially available or synthesized |

| Protecting group | Boc (tert-butyloxycarbonyl) | Stable under basic conditions |

| Hydroxyethyl source | Ethylene oxide, 2-bromoethanol | Requires controlled addition |

| Base | Triethylamine, diisopropylethylamine | Neutralizes acid by-products |

| Solvent | Dichloromethane, NMP, acetone | Inert and aprotic solvents preferred |

| Temperature | 0–40 °C | Avoids side reactions |

| Reaction time | 2–24 hours | Depends on reagent and scale |

| Purification method | Crystallization, column chromatography | Ensures high purity |

| Yield | 60–85% | Varies with scale and reaction optimization |

Research Findings and Optimization Notes

- Base Selection: Triethylamine and diisopropylethylamine are commonly used bases that effectively promote the nucleophilic substitution and amide bond formation steps without causing racemization.

- Solvent Effects: Polar aprotic solvents like N-methyl-2-pyrrolidone enhance reaction rates and solubility of reagents, improving yield and purity.

- Scalability: Processes developed for similar pyrrolidine derivatives (e.g., 1-methyl-2-(2-hydroxyethyl)pyrrolidine) demonstrate that the synthesis can be scaled up to ton scale with consistent yields and purity, indicating feasibility for industrial production.

- Stereochemical Control: Maintaining stereochemistry at the pyrrolidine ring is critical; mild conditions and protecting groups help preserve enantiomeric purity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(1-Hydroxyethyl)-1-prolylpyrrolidine, and how can reaction conditions be optimized?

- Methodological Answer : The Favorsky ethynylation reaction is a key approach for introducing hydroxyethyl groups into pyrrolidine derivatives. For example, analogous compounds like 2-(1-hydroxypropyn-2-yl)-1-vinylpyrroles were synthesized using pyrrolecarbaldehydes and acetylene under basic conditions (e.g., KOH/DMSO) at 60–80°C . Optimization involves adjusting solvent polarity, temperature, and catalyst loading. Acidic or basic hydrolysis (e.g., HCl/THF or NaOH/H₂O) can further modify ester or protecting groups . Characterization via -NMR and -NMR is critical to confirm regioselectivity and stereochemistry .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Methodological Answer : Combined spectroscopic methods are essential:

- NMR : -NMR identifies proton environments (e.g., hydroxyethyl CH groups at δ 3.5–4.0 ppm), while -NMR distinguishes carbonyl carbons (~170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for verifying proline linkage .

- X-ray Crystallography : Used for absolute configuration determination in crystalline derivatives (e.g., related pyrrolo[2,3-b]pyridines) .

Q. What are common impurities or byproducts during synthesis, and how are they controlled?

- Methodological Answer : Common impurities include unreacted starting materials (e.g., proline derivatives) and oxidation byproducts (e.g., carbonyl compounds from over-oxidation of the hydroxyethyl group). Reverse-phase HPLC with UV detection (λ = 210–254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) effectively separates and quantifies impurities . Adjusting reaction stoichiometry and using inert atmospheres (N) minimizes side reactions .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of hydroxyethyl group introduction?

- Methodological Answer : The Favorsky reaction proceeds via a nucleophilic addition-elimination mechanism. In pyrrolidine systems, steric hindrance from the proline ring directs the hydroxyethyl group to the less hindered position (e.g., C2 vs. C3). Computational modeling (DFT calculations) can predict regioselectivity by analyzing transition-state energies . Experimental validation via NOESY NMR confirms spatial arrangements .

Q. How does the hydroxyethyl group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) reveal degradation pathways. The hydroxyethyl group is prone to oxidation at high pH (>9), forming ketone derivatives. Buffered solutions (pH 4–6) and antioxidants (e.g., BHT) enhance stability. Kinetic studies using HPLC track degradation rates, with Arrhenius plots predicting shelf-life .

Q. What strategies are used to study structure-activity relationships (SAR) for biological targets?

- Methodological Answer :

- Analog Synthesis : Replace the hydroxyethyl group with methoxy, chloro, or methylthio groups to assess electronic effects .

- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. For example, proline-linked pyrrolidines show affinity for GABA receptors due to conformational rigidity .

- In Vitro Assays : Measure binding affinity (IC) or enzymatic inhibition (e.g., kinase assays) to correlate structural modifications with activity .

Q. How can cross-coupling reactions expand the functionalization of this compound?

- Methodological Answer : Suzuki-Miyaura coupling (Pd(PPh)/CsCO/dioxane) introduces aryl or alkynyl groups at the pyrrolidine nitrogen. For instance, 1-prolylpyrrolidine derivatives coupled with 3,4-dimethoxyphenylboronic acid yield bioactive analogs . Sonogashira coupling (CuI/PdCl) adds terminal alkynes for click chemistry applications .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How to reconcile variations across studies?

- Methodological Answer : Yield discrepancies often arise from differences in reagent purity, solvent drying, or catalysis. For example, Favorsky ethynylation yields range from 40–75% depending on acetylene gas pressure and catalyst (e.g., KOH vs. NaH) . Systematic reproducibility studies under controlled conditions (e.g., anhydrous solvents, inert atmosphere) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.